molecular formula C10H22N2O B13232076 4-(1-Aminobutan-2-yl)-3-methylpiperidin-4-ol

4-(1-Aminobutan-2-yl)-3-methylpiperidin-4-ol

Cat. No.: B13232076
M. Wt: 186.29 g/mol
InChI Key: OPZRMHXJFHBKHH-UHFFFAOYSA-N
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Description

4-(1-Aminobutan-2-yl)-3-methylpiperidin-4-ol is a chemical compound with the molecular formula C10H22N2O

Preparation Methods

The synthesis of 4-(1-Aminobutan-2-yl)-3-methylpiperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpiperidin-4-ol with 1-aminobutan-2-yl chloride under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(1-Aminobutan-2-yl)-3-methylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1-Aminobutan-2-yl)-3-methylpiperidin-4-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-(1-Aminobutan-2-yl)-3-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(1-Aminobutan-2-yl)-3-methylpiperidin-4-ol can be compared with other similar compounds, such as:

    4-(1-Aminobutan-2-yl)-1-methylpiperidin-4-ol: This compound has a similar structure but with a different substitution pattern, leading to variations in its chemical and biological properties.

    4-(1-Aminobutan-2-yl)-3-ethylpiperidin-4-ol: The presence of an ethyl group instead of a methyl group can affect the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for particular applications in research and industry.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

4-(1-aminobutan-2-yl)-3-methylpiperidin-4-ol

InChI

InChI=1S/C10H22N2O/c1-3-9(6-11)10(13)4-5-12-7-8(10)2/h8-9,12-13H,3-7,11H2,1-2H3

InChI Key

OPZRMHXJFHBKHH-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CCNCC1C)O

Origin of Product

United States

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